molecular formula C19H19N5O2S B5343661 N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide

N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide

Cat. No. B5343661
M. Wt: 381.5 g/mol
InChI Key: BZHLTPYMAOHCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as TH287 and belongs to the class of small molecule inhibitors that target the DNA damage response pathway.

Mechanism of Action

TH287 selectively inhibits the activity of Chk2 by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, ultimately leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to induce cell death in cancer cells by inhibiting the activity of Chk2. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. TH287 has also been shown to sensitize cancer cells to radiation therapy by inhibiting the DNA damage response pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of TH287 is its selectivity towards Chk2, which makes it a promising candidate for cancer treatment. However, TH287 has a short half-life and poor solubility, which limits its efficacy in vivo. Additionally, TH287 has shown some toxicity in preclinical studies, which needs to be addressed before it can be used in clinical settings.

Future Directions

There are several future directions for the research and development of TH287. One direction is to improve the pharmacokinetic properties of TH287 to increase its efficacy in vivo. Another direction is to evaluate the combination of TH287 with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, further studies are needed to investigate the potential of TH287 in the treatment of specific types of cancer, such as breast cancer and lung cancer.

Synthesis Methods

TH287 is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of TH287 starts with the reaction of 2-chlorothiophene-3-carboxylic acid with 4-aminophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 6-bromo-3-pyridazineamine in the presence of a palladium catalyst to obtain the key intermediate. This intermediate is then reacted with morpholine in the presence of a base to obtain TH287.

Scientific Research Applications

TH287 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the DNA damage response kinase, Chk2, which is involved in the repair of damaged DNA. Inhibition of Chk2 activity leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells. TH287 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-19(16-2-1-13-27-16)21-15-5-3-14(4-6-15)20-17-7-8-18(23-22-17)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHLTPYMAOHCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.